1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O. It is a cyclobutane derivative with an aldehyde functional group and a but-3-yn-1-yl substituent. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with but-3-yn-1-ylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: But-3-yn-1-ylmagnesium bromide, cyclobutanone, oxidizing agent (e.g., pyridinium chlorochromate)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-(But-3-yn-1-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(But-3-yn-1-yl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: Its reactivity and structure make it a useful probe in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The but-3-yn-1-yl group can undergo various transformations, including cycloaddition and substitution reactions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.
But-3-yn-1-ol: An alcohol with a similar but-3-yn-1-yl group.
Cyclobutane-1-carbaldehyde: A cyclobutane derivative with an aldehyde group but without the but-3-yn-1-yl substituent.
Uniqueness
1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the combination of its cyclobutane ring, aldehyde group, and but-3-yn-1-yl substituent. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications.
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-but-3-ynylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h1,8H,3-7H2 |
InChI Key |
RDKZHLIILIIQHW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.